Folinato de calcio

Descripción general

Descripción

Levoleucovorin Calcium is a levo isoform of leucovorin calcium with antineoplastic activity. Levoleucovorin is an active metabolite of folic acid, which does not require metabolism by dihydrofolate reductase. This agent counteracts the toxic effects of other folic acid derivative agents, rescuing the patient while permitting the antitumor activity of the folate antagonist. This agent also potentiates the effects of fluorouracil and its derivatives by stabilizing the binding of the drug's metabolite to its target enzyme, thus prolonging drug activity.

Mecanismo De Acción

Target of Action

Calcium folinate, also known as leucovorin, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor necessary for various biochemical processes .

Mode of Action

Calcium folinate bypasses the need for DHFR by providing a pre-reduced form of folate that can be used directly by cells . It competes with folate antagonists, such as methotrexate, for transport into cells, stimulating folate antagonist efflux . This action helps to diminish the toxicity and counteract the action of folate antagonists .

Biochemical Pathways

Calcium folinate is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis , mitochondrial protein translation , and methionine regeneration . These processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .

Pharmacokinetics

Following administration, calcium folinate is absorbed and distributed throughout the body . It is metabolized into the active form of folic acid, which can be used by cells to produce DNA and form new cells . The elimination half-life of calcium folinate is approximately 6.2 hours .

Result of Action

The administration of calcium folinate leads to the replenishment of the reduced folate pool within cells . This allows for the continuation of essential cellular processes, such as DNA synthesis and cell replication, even in the presence of folate antagonists . It also enhances the cytotoxic activity of certain anticancer drugs, such as 5-fluorouracil .

Action Environment

Environmental factors can influence the action of calcium folinate. For instance, the stability of calcium folinate can be affected by factors such as temperature and light . Moreover, the type of solvent and packaging can also impact the stability of the drug . Therefore, proper storage conditions are essential to maintain the efficacy and stability of calcium folinate .

Aplicaciones Científicas De Investigación

Embarazo y salud fetal

El folinato de calcio, también conocido como leucovorina, juega un papel crucial en el embarazo. Se absorbe y se distribuye a los tejidos mejor que otras formas de folato. Puede incorporarse fácilmente al ciclo del folato sin necesidad de tetrahidrofolato reductasa (THFR) y metionina sintasa (MS) en el primer paso y es relativamente estable . Por lo tanto, debe ser la forma de folato de elección durante el embarazo, otros trastornos donde se necesitan grandes dosis diarias de folato y la fortificación de alimentos .

Antídoto para el metotrexato

El this compound actúa como antídoto para el metotrexato (MTX) de dosis alta, un antagonista común del folato. El MTX bloquea la dihidrofolato reductasa, causando un trastorno de la formación de tetrahidrofolato, que puede conducir a aberraciones en la metilación del ADN, daño del ADN y obstrucción de la síntesis del ADN . El this compound se puede convertir fácilmente en tetrahidrofolato sin la participación de la dihidrofolato reductasa, lo que significa que sus funciones bioquímicas no se ven afectadas por el MTX . En entornos clínicos, el this compound puede mejorar eficazmente los daños inducidos por el MTX, incluida la toxicidad gastrointestinal y la mielotoxicidad .

Preservación de la fertilidad

La investigación ha demostrado que el this compound puede aliviar los daños inducidos por el MTX en la fertilidad femenina. Se ha observado que después de la desintoxicación con this compound, el nivel de metilación del ADN en los ovocitos se recuperó de los efectos secundarios del MTX y volvió al nivel de control .

Tratamiento del cáncer

El this compound se usa en combinación con 5-fluorouracilo, un tipo de fármaco de quimioterapia, para tratar ciertos tipos de cáncer, como el cáncer de colon y rectal. Mejora la eficacia del 5-fluorouracilo al evitar que las células normales se vean afectadas por la quimioterapia .

Absorción de nutrientes

El this compound también participa en la absorción de nutrientes. Ayuda en la absorción de ciertos nutrientes en el cuerpo, contribuyendo así a la salud general .

Investigación científica

El this compound se usa ampliamente en la investigación científica, particularmente en estudios relacionados con el metabolismo del folato, la síntesis del ADN y la replicación celular .

Análisis Bioquímico

Biochemical Properties

Calcium folinate plays a crucial role in biochemical reactions by acting as a pre-reduced source of tetrahydrofolate (H4 folate). It bypasses the blockage caused by folate antagonists and replenishes the reduced folate pool. Calcium folinate interacts with several enzymes and proteins, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR). By increasing the intracellular folate pool, calcium folinate enhances the inhibition of TS by 5-fluorouracil, stabilizing the 5-fluorouracil-TS complex and increasing its cytotoxic activity .

Cellular Effects

Calcium folinate influences various cellular processes, including DNA synthesis, repair, and methylation. It protects cells from the toxic effects of folate antagonists by providing a source of reduced folate. In combination with 5-fluorouracil, calcium folinate enhances the cytotoxic effects on cancer cells by stabilizing the 5-fluorouracil-TS complex. This leads to increased inhibition of DNA synthesis and cell proliferation . Additionally, calcium folinate can mitigate the adverse effects of methotrexate on normal cells, such as bone marrow suppression and gastrointestinal toxicity .

Molecular Mechanism

At the molecular level, calcium folinate exerts its effects by being readily converted to other reduced folic acid derivatives, such as 5-methyltetrahydrofolate. These derivatives participate in one-carbon transfer reactions essential for purine and pyrimidine biosynthesis. Calcium folinate competes with folate antagonists for transport into cells, stimulating their efflux and protecting cells from their toxic effects. It also enhances the cytotoxic activity of 5-fluorouracil by increasing the intracellular folate pool, stabilizing the 5-fluorouracil-TS complex, and inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium folinate can vary over time. It is rapidly converted to active folate derivatives, with peak serum levels reached within minutes after administration. The stability and degradation of calcium folinate depend on factors such as temperature and pH. Long-term studies have shown that calcium folinate can effectively mitigate the toxic effects of methotrexate and enhance the efficacy of 5-fluorouracil over extended periods .

Dosage Effects in Animal Models

The effects of calcium folinate in animal models vary with different dosages. At low doses, calcium folinate effectively counteracts the toxic effects of folate antagonists without causing significant adverse effects. At high doses, calcium folinate can lead to toxicity, including gastrointestinal disturbances and bone marrow suppression. Studies have shown that the optimal dosage of calcium folinate depends on the specific animal model and the intended therapeutic outcome .

Metabolic Pathways

Calcium folinate is involved in several metabolic pathways, including the folate cycle and one-carbon metabolism. It is converted to 5-methyltetrahydrofolate, which participates in the synthesis of purines, thymidine monophosphate (dTMP), and methionine. Calcium folinate interacts with enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase, influencing metabolic flux and metabolite levels .

Transport and Distribution

Calcium folinate is transported and distributed within cells and tissues through specific transporters and binding proteins. It shares membrane transport carriers with folate antagonists, competing for transport into cells. Once inside the cells, calcium folinate is rapidly converted to active folate derivatives and distributed to various tissues, including the liver and bone marrow. The distribution volume of folinic acid is not well-defined, but it is known to be concentrated in the liver and intestinal mucosa .

Subcellular Localization

The subcellular localization of calcium folinate and its derivatives is crucial for their activity and function. Calcium folinate is directed to specific compartments and organelles through targeting signals and post-translational modifications. It is predominantly localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. The localization of calcium folinate can influence its interactions with enzymes and other biomolecules, affecting its overall efficacy .

Propiedades

Número CAS |

1492-18-8 |

|---|---|

Fórmula molecular |

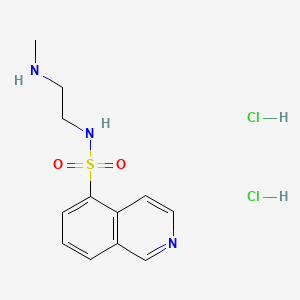

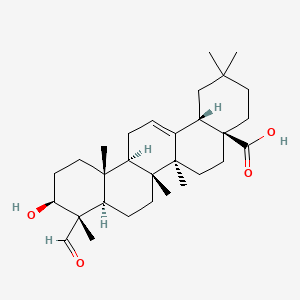

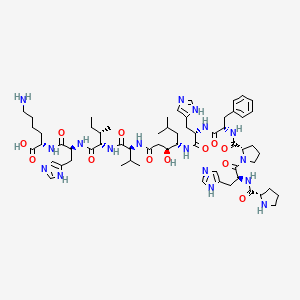

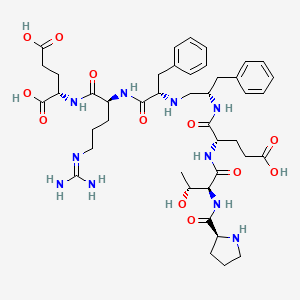

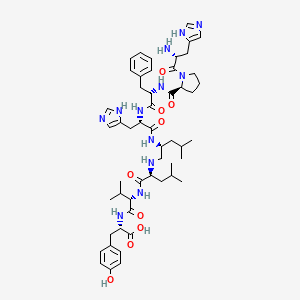

C20H21CaN7O7 |

Peso molecular |

511.5 g/mol |

Nombre IUPAC |

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2 |

Clave InChI |

KVUAALJSMIVURS-UHFFFAOYSA-L |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES isomérico |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES canónico |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Apariencia |

Solid powder |

Color/Form |

Crystals from water with 3 mol of water of crystallization. |

melting_point |

245 °C (decomp) |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |

Vida útil |

>2 years if stored properly |

Solubilidad |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

IST5-002; IST5 002; IST5002; Benzyl-AMP; N6-Benzyladenosine-5'-phosphate; |

Presión de vapor |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

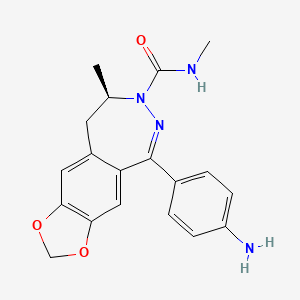

![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)

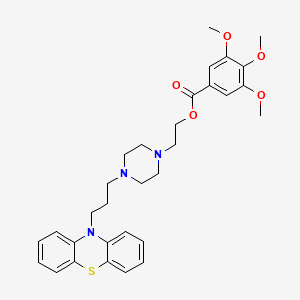

![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)

![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)